

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1394952

[Get Quote](#)

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, establishing the scaffold as a "privileged structure." [3][4] This term signifies its ability to serve as a versatile framework for developing ligands for diverse biological targets.[4] The indazole core's unique electronic properties and rigid structure allow it to form critical interactions, such as hydrogen bonds, with various enzymes and receptors, making it a highly successful motif in drug discovery.[4]

The therapeutic applications of indazole-based agents are extensive, spanning treatments for cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][5][6][7] This versatility is highlighted by the number of indazole-containing drugs that have reached the market and are in clinical trials.[6] Notable examples include:

- Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[8][9][10]
- Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) for the treatment of advanced renal cell carcinoma.[11][12]
- Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used as a maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer. [12][13][14][15]

This guide provides a detailed overview of the key stages in the development of indazole-based therapeutics, from fundamental synthetic strategies to protocols for evaluating their biological activity in prominent therapeutic areas.

Section 1: Synthetic Strategies and Library Development

The biological activity of an indazole derivative is dictated by the nature and position of its substituents. Therefore, robust and flexible synthetic methodologies are critical for creating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.

Rationale for Synthetic Design

The goal of synthetic design is to create pathways that allow for the systematic modification of the indazole core at key positions (commonly N1, C3, and C6). Early classical methods established the core synthesis, while modern cross-coupling reactions have revolutionized the ability to rapidly diversify these scaffolds, accelerating the drug discovery process.

Protocol 1: Synthesis of 1H-Indazoles via Hydrazone Cyclization

This protocol describes a common and effective method for constructing the 1H-indazole core through the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst. This approach is valued for its tolerance of various functional groups.^[1]

Materials:

- Substituted o-haloaryl N-sulfonylhydrazone (1.0 mmol)
- Copper (I) oxide (Cu_2O) or Copper (II) acetate ($\text{Cu}(\text{OAc})_2$) (10 mol%)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Anhydrous Dimethylformamide (DMF) (5 mL)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** To a dry round-bottom flask, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), the copper catalyst (0.1 mmol), and potassium carbonate (2.0 mmol).
- **Solvent Addition:** Add anhydrous DMF (5 mL) to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1H-indazole derivative.
- **Characterization:** Confirm the structure and purity of the final compound using NMR spectroscopy (^1H and ^{13}C) and Mass Spectrometry.

Protocol 2: C3-Arylation of Indazoles via Suzuki-Miyaura Cross-Coupling

Functionalization at the C3 position is crucial for tuning the selectivity and potency of many indazole-based inhibitors. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, allowing the introduction of a wide range of aryl and heteroaryl groups.[\[16\]](#)

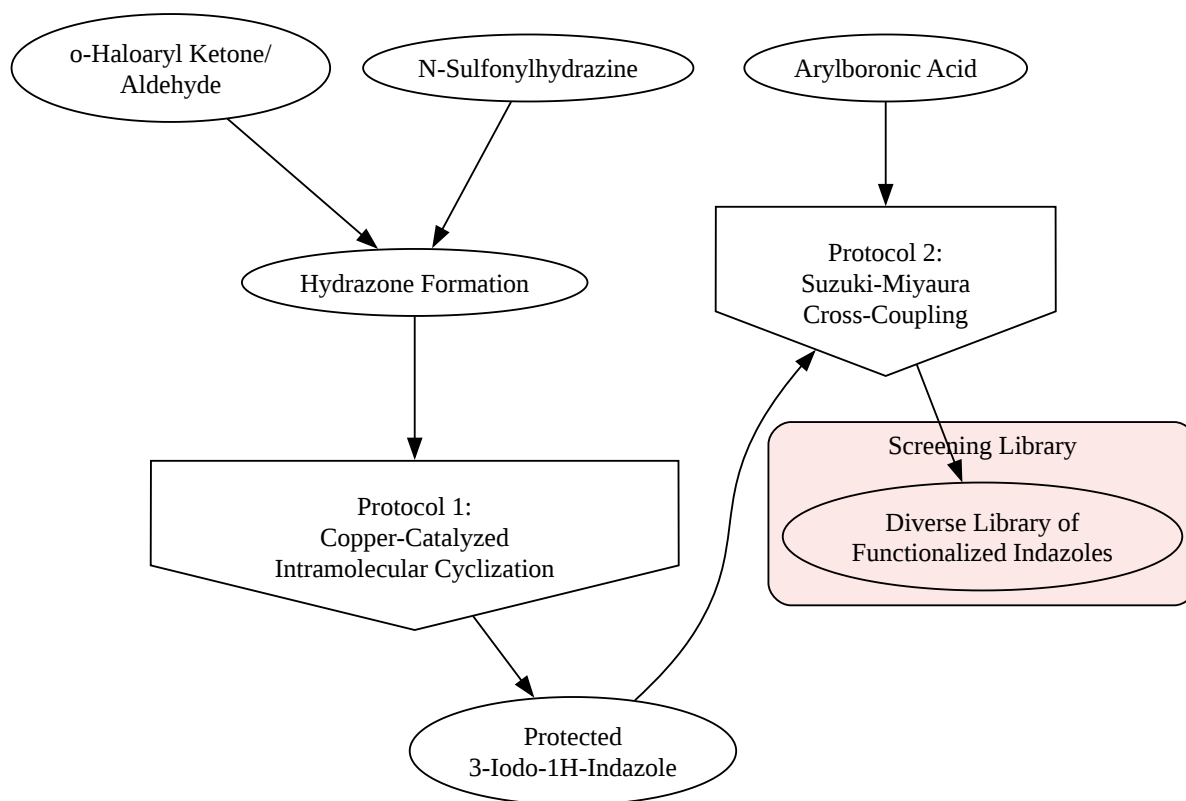
Materials:

- 3-Iodo-1H-indazole (1.0 mmol)
- Arylboronic acid or pinacol ester (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., Na₂CO₃, 2.0 mmol)
- Solvent mixture (e.g., Dioxane/Water, 4:1 ratio, 5 mL)
- Ethyl acetate
- Saturated ammonium chloride solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** In a reaction vessel, combine the 3-iodo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
- **Degassing and Solvent Addition:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture.
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir for 4-16 hours, or until TLC analysis indicates consumption of the starting material.
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and saturated ammonium chloride solution (15 mL).
- **Drying and Concentration:** Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

- Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the C3-arylated indazole product.
- Characterization: Verify the structure of the purified compound by NMR and Mass Spectrometry.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a diverse indazole library.

Section 2: Application in Cancer Therapy - Kinase Inhibition

A significant number of indazole-based drugs function as protein kinase inhibitors.[12][17]

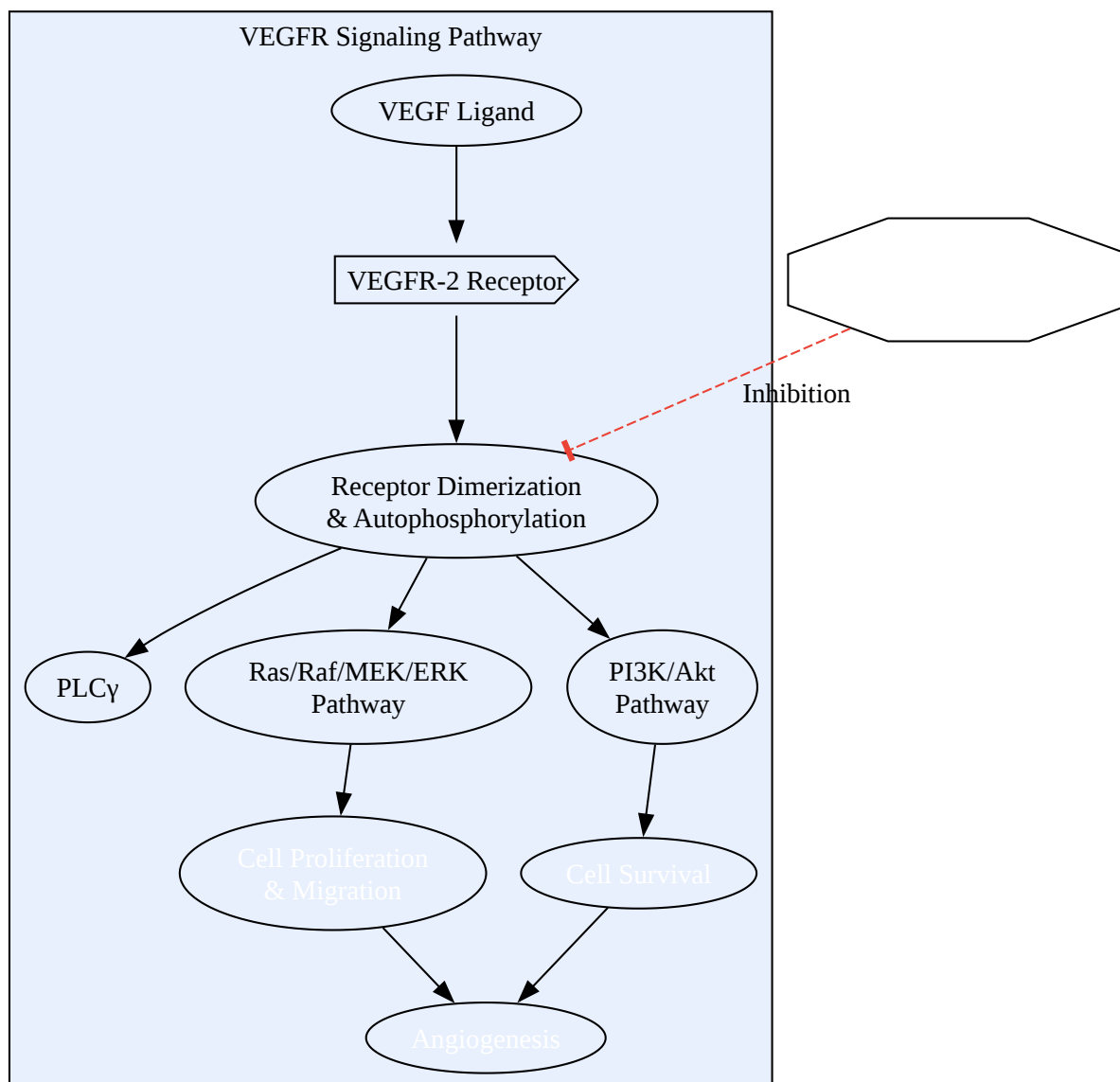
Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer.[17] The indazole scaffold is particularly adept at targeting the ATP-binding site of kinases.[4]

Mechanism of Action: Targeting Angiogenesis via VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

[18] This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[11][18] Indazole-based drugs like Axitinib and Pazopanib function by inhibiting

VEGFRs, thereby blocking the downstream signals that lead to endothelial cell proliferation, migration, and survival.[8][11][19] They act as ATP-competitive inhibitors, with the indazole core typically forming key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.



[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR signaling pathway by indazole-based agents.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of test compounds against VEGFR-2 using a luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- Assay buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- ATP solution
- Indazole-based test compounds dissolved in DMSO
- Positive control inhibitor (e.g., Axitinib)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well assay plates
- Multichannel pipette and plate reader with luminescence detection

Step-by-Step Methodology:

- **Compound Plating:** Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
- **Kinase Reaction Initiation:** Add the VEGFR-2 enzyme and substrate mixture in assay buffer to all wells. Allow a short pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.
- **Start Reaction:** Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (K_m) for the enzyme.

- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Reaction Termination & Signal Generation: Stop the reaction and measure kinase activity by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
- Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30-60 minutes in the dark.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
- Data Analysis:
 - Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation: Illustrative SAR Table

The following table shows hypothetical data for a series of indazole analogs, demonstrating how structural modifications can impact potency and selectivity.

Compound	R ¹ (at C3)	R ² (at N1)	VEGFR-2 IC ₅₀ (nM)	PDGFR-β IC ₅₀ (nM)	c-Kit IC ₅₀ (nM)
Axitinib	Phenylthio- methyl	H	0.2	1.6	1.7
Analog 1	Phenyl	H	25	150	>1000
Analog 2	Pyridyl	H	5	45	800
Analog 3	Pyridyl	Methyl	50	300	>2000
Analog 4	Pyridyl- sulfide	H	1.5	15	120

This is illustrative data. Actual values are from scientific literature where available.[11]

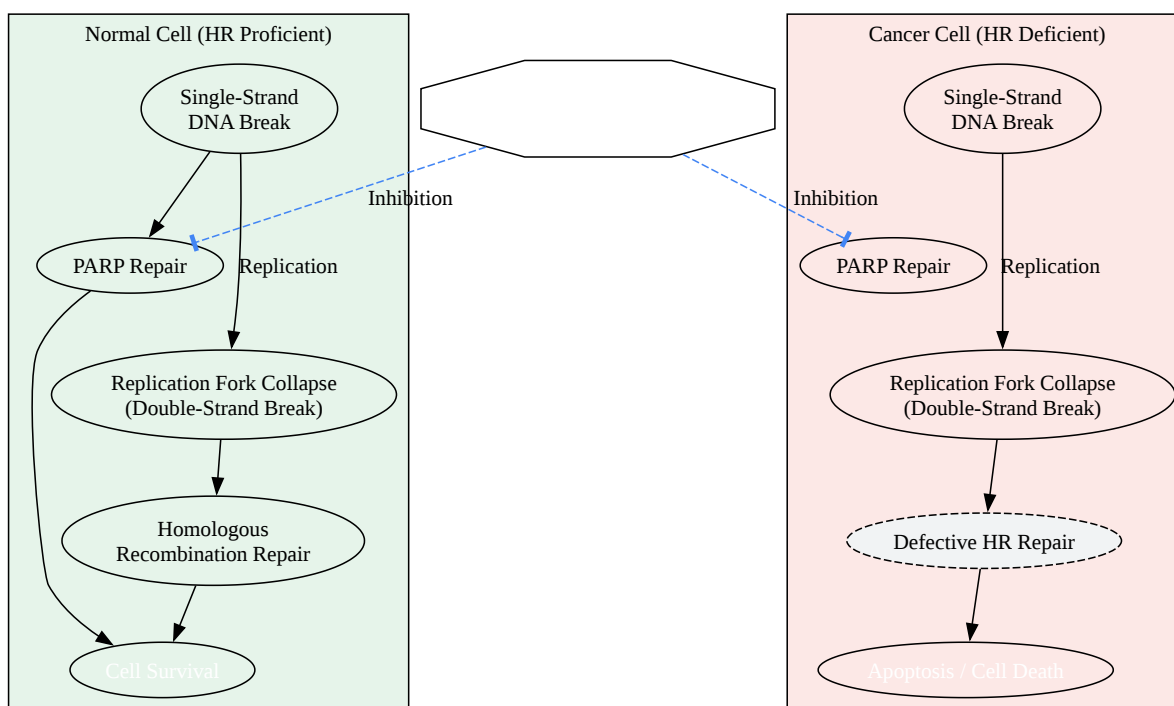
Section 3: Application in Cancer Therapy - PARP Inhibition

Indazole scaffolds are also central to another class of highly successful anticancer agents: PARP inhibitors like Niraparib.[14] These drugs exploit a concept known as "synthetic lethality."

Mechanism of Action: Synthetic Lethality in HR-Deficient Cancers

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[20][21] In normal cells, if PARP is inhibited, double-strand breaks can form, but these are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is defective.[13]

When a PARP inhibitor like Niraparib is introduced into these HR-deficient cells, the single-strand breaks are not repaired, leading to the accumulation of lethal double-strand breaks during DNA replication.[20] The cell cannot repair this extensive damage and undergoes apoptosis (programmed cell death). This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[21] Niraparib also "traps" the PARP enzyme on the DNA, creating a toxic complex that further contributes to cell death.[20][22]



[Click to download full resolution via product page](#)

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Protocol 4: Cellular DNA Damage Assessment via γ H2AX Immunofluorescence

This protocol measures the formation of double-strand DNA breaks by detecting the phosphorylation of histone H2AX (γ H2AX), a marker for these lesions. An increase in γ H2AX foci indicates effective PARP inhibition in HR-deficient cells.

Materials:

- HR-deficient (e.g., BRCA1-mutant) and HR-proficient cancer cell lines
- Cell culture medium, FBS, and supplements
- Indazole-based PARP inhibitor (e.g., Niraparib)
- Glass coverslips in 24-well plates
- Paraformaldehyde (PFA) solution (4%)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
- Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Step-by-Step Methodology:

- Cell Seeding: Seed both HR-deficient and HR-proficient cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the indazole-based PARP inhibitor for 24-48 hours. Include a DMSO-treated vehicle control.
- Cell Fixation: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash again with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.

- **Blocking:** Wash with PBS and block with blocking buffer for 1 hour to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the cells with the primary anti- γ H2AX antibody (diluted in blocking buffer) overnight at 4 °C.
- **Secondary Antibody Incubation:** Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- **Staining and Mounting:** Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using mounting medium.
- **Imaging and Analysis:**
 - Visualize the cells using a fluorescence microscope.
 - Capture images of the DAPI (blue) and γ H2AX (green) channels.
 - Quantify the number of distinct γ H2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci in the treated HR-deficient cells compared to HR-proficient cells and controls indicates successful target engagement and induction of DNA damage.

Section 4: Other Notable Therapeutic Applications

The versatility of the indazole scaffold extends beyond oncology.

- **5-HT₃ Receptor Antagonism:** Indazole derivatives have been developed as potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor.^{[23][24]} This receptor is a key mediator of nausea and vomiting, particularly that induced by chemotherapy.^[25] Antagonists block serotonin from binding to these receptors in the gut and the brain, providing effective antiemetic relief.^[25]
- **Male Contraception:** In a unique application, the indazole carboxylic acid derivative Gamendazole has been identified as an orally active male contraceptive agent.^{[26][27]} Its mechanism involves targeting Heat Shock Protein 90 (HSP90AB1) and eukaryotic

translation elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells within the testes, leading to the disruption of spermatid development and resulting in infertility.[26][28][29]

Conclusion and Future Directions

The indazole scaffold is a proven and powerful motif in drug discovery, forming the basis of multiple life-saving therapies. Its synthetic tractability allows for fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. The success in targeting kinases and PARP enzymes underscores its importance in oncology.

Future research will likely focus on several key areas: developing novel, green, and scalable synthetic methods;^[2] exploring new substitution patterns to overcome drug resistance; and applying the indazole scaffold to a wider range of biological targets, including those in neurodegenerative and inflammatory diseases.^{[3][17]} The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutic agents.

References

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). RCC Support Group.
- Pazopanib. (n.d.). Wikipedia.
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook.
- Goud, E. A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). *RSC Advances*.
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). *Oncology and Therapy*.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). *Future Oncology*.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). *Expert Opinion on Therapeutic Patents*.
- What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse.
- What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. (2008). Iowa State University.

- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (2018). Gynecologic Oncology.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Pharmaceutical Design.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.
- Niraparib | C19H20N4O. (n.d.). PubChem.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online.
- Indazole derivatives and their therapeutic applications: a patent review (2013–2017). (2018). Taylor & Francis Online.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EE1A1 (eEF1A), and stimulates II1a transcription in rat Sertoli cells. (2008). PubMed.
- 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. (1990). PubMed.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EE1A1 (eEF1A), and stimulates II1a transcription in rat Sertoli cells. (2020). Semantic Scholar.
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). National Institutes of Health.
- Pathways for the synthesis of indazole derivatives. (2024). ResearchGate.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EE1A1 (eEF1A), and Stimulates II1a Transcription in Rat Sertoli Cells. (2008). Oxford Academic.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EE1A1 (eEF1A), and stimulates II1a transcription in rat sertoli cells. (2008). Washington University School of Medicine in St. Louis.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health.
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. (2014). National Institutes of Health.
- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-ind. (2025). Benchchem.

- The Synthesis and Application of Axitinib: A Chemical Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). National Institutes of Health.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2018). Bioorganic & Medicinal Chemistry Letters.
- 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides. (1990). Journal of Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). Semantic Scholar.
- axitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- New partial 5-HT3 receptor agonist described for treatment of IBS. (2010). BioWorld.
- 5-HT3 antagonist. (n.d.). Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 20. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 21. Niraparib | C₁₉H₂₀N₄O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-Hydroxytryptamine (5-HT₃) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 5-Hydroxytryptamine (5-HT₃) receptor antagonists. 2. 1-Indolinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 5-HT₃ antagonist - Wikipedia [en.wikipedia.org]

- 26. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 29. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394952#development-of-indazole-based-therapeutic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com